molecular formula C6H5NO3 B2731161 2-Propenoic acid, 3-(2-oxazolyl)-, (2E)- CAS No. 871722-51-9

2-Propenoic acid, 3-(2-oxazolyl)-, (2E)-

Cat. No. B2731161
CAS RN: 871722-51-9
M. Wt: 139.11
InChI Key: LAGHCCNIKUMZQM-OWOJBTEDSA-N
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Description

“2-Propenoic acid, 3-(2-oxazolyl)-, (2E)-” is a chemical compound with the formula C6H5NO3 . It contains a total of 15 atoms, including 5 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Molecular Structure Analysis

The structure data file for “2-Propenoic acid, 3-(2-oxazolyl)-, (2E)-” is available for download and can be imported to most of the chemistry software for further analysis .

Scientific Research Applications

  • Polymer Science and Materials Chemistry : Phloretic acid, a compound structurally similar to oxazolylpropenoic acid, has been explored for its potential in enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This novel approach offers sustainable alternatives to phenol for providing specific properties of benzoxazine to aliphatic hydroxyl-bearing compounds, paving the way for various applications in materials science (Trejo-Machin et al., 2017).

  • Polymorphism in Chemistry : Research on 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives, which are structurally related to oxazolylpropenoic acid, has revealed insights into the polymorphism of these biologically active compounds. This research is significant in understanding the molecular and crystal structures, as well as the intermolecular interaction patterns and crystal packing motifs, which are crucial for their application in drug design and development (Mazur et al., 2017).

  • Chemistry of Liquid-Crystalline Compounds : The study of the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid, closely related to oxazolylpropenoic acid, has provided insights into their supramolecular structures. This research is vital for understanding the properties of these compounds, which can contribute to the development of liquid-crystalline materials (Trujillo-Ferrara et al., 2004).

  • Synthetic Chemistry Applications : The synthesis and modification of alkene functionalized poly(2-oxazoline)s, where 2-oxazoline is a key structural component of oxazolylpropenoic acid, are explored. This research has potential applications in the development of new polymeric materials with specific functional properties (Kempe et al., 2011).

  • Drug Synthesis and Antimicrobial Activity : The synthesis and evaluation of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives for their antimicrobial activity. Such research is crucial for developing new antimicrobial agents and understanding the structure-activity relationships in drug design (Zhang et al., 2011).

properties

IUPAC Name

(E)-3-(1,3-oxazol-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-6(9)2-1-5-7-3-4-10-5/h1-4H,(H,8,9)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGHCCNIKUMZQM-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=N1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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